[2-(ethoxycarbonylamino)-2-methylpropyl] N-methylcarbamate
Overview
Description
[2-(ethoxycarbonylamino)-2-methylpropyl] N-methylcarbamate: is a chemical compound with a complex structure that includes both carbamate and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(ethoxycarbonylamino)-2-methylpropyl] N-methylcarbamate typically involves the reaction of an appropriate amine with an ester and a carbamate precursor. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may be converted into more oxidized forms.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized carbamate derivatives, while reduction may produce more reduced forms.
Scientific Research Applications
Chemistry: In chemistry, [2-(ethoxycarbonylamino)-2-methylpropyl] N-methylcarbamate is used as a building block for synthesizing more complex molecules. It can be used in organic synthesis to introduce carbamate and ester functionalities into target molecules.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving carbamates and esters. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, this compound may have potential applications as a drug precursor or an active pharmaceutical ingredient. Its unique structure allows it to interact with biological targets in specific ways.
Industry: In industry, this compound can be used in the production of polymers, coatings, and other materials that require carbamate and ester functionalities. It may also be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(ethoxycarbonylamino)-2-methylpropyl] N-methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate and ester groups can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms.
1,3-Dicyano-2,4,5,6-tetrakis (diphenylamino)-benzene: A donor-acceptor fluorophore used in photocatalytic transformations.
Piperidine Derivatives: Compounds with a piperidine ring structure, used in various chemical reactions.
Uniqueness: What sets [2-(ethoxycarbonylamino)-2-methylpropyl] N-methylcarbamate apart from these similar compounds is its combination of carbamate and ester functionalities. This unique structure allows it to participate in a wider range of chemical reactions and interact with biological targets in specific ways, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(ethoxycarbonylamino)-2-methylpropyl] N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-5-14-8(13)11-9(2,3)6-15-7(12)10-4/h5-6H2,1-4H3,(H,10,12)(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPWUFHWGKLFDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)(C)COC(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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